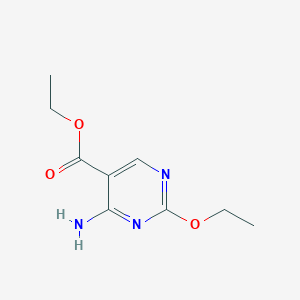

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H13N3O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) |

InChI Key |

ABYAEJNLTQJFLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the ethoxy and amino groups. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Another method involves the cyclization of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at temperatures ranging from 110°C to 130°C. This reaction forms the desired pyrimidine ring structure with the ethoxy and amino substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium iodide (NaI) or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Agents

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have shown potential in developing antiviral and anticancer agents. For instance, compounds derived from this structure have been tested for their efficacy against various cancer cell lines, including those with overexpressed epidermal growth factor receptors (EGFR), which are common in several cancers such as breast and lung cancer .

Case Study: Aurora Kinase Inhibitors

A study highlighted the synthesis of thienopyrimidine derivatives that act as inhibitors of Aurora kinases, which are implicated in cancer cell proliferation. The derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its application enhances the efficacy of pesticides and herbicides, contributing to improved crop yields. Research indicates that these compounds can help mitigate pest resistance, thereby maintaining agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biochemical processes and interactions within cellular systems. For example, it has been used to investigate the inhibition of specific enzymes involved in metabolic disorders .

Material Science

Novel Material Development

In material science, this compound is explored for its potential in creating novel materials, particularly polymers with enhanced properties. These materials could have applications ranging from electronics to biocompatible devices .

Diagnostic Applications

Biomarker Detection

The compound is also being investigated for its role in diagnostic applications, specifically in the detection of biomarkers related to various diseases. Its chemical properties enable it to be utilized in assays that require specificity and sensitivity to particular biological markers .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Antiviral and anticancer agents | Strong efficacy against cancer cell lines |

| Agricultural Chemistry | Pesticide and herbicide formulation | Improved crop yields |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of novel polymers | Enhanced material properties |

| Diagnostic Applications | Biomarker detection assays | Increased specificity and sensitivity |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The amino and ethoxy groups on the pyrimidine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations in the Pyrimidine Core

The following table compares Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate with analogous compounds, focusing on substituent positions and functional groups:

Key Observations:

- Functional Group Impact: The ethoxy group in the target compound provides moderate steric bulk and polarity compared to thioether (ethylthio/methylthio) or halogen (chloro) substituents.

- Aromatic vs. Aliphatic Substituents : The phenyl group in compound 4c introduces aromaticity, altering electronic properties and enabling π-π interactions in drug design .

- Halogenation Effects : Chloro-substituted derivatives (e.g., CAS 857283-62-6) are pivotal in cross-coupling reactions for agrochemical synthesis .

Biological Activity

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C9H12N2O3

Molecular Weight : Approximately 184.20 g/mol

The compound features a pyrimidine ring with an amino group at the 4-position, an ethoxy group at the 2-position, and a carboxylate group at the 5-position. This structural arrangement is crucial for its biological interactions.

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It has demonstrated antiproliferative effects , making it a candidate for further investigation in cancer therapy. For instance, studies have shown that this compound can inhibit the growth of human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation |

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular proliferation pathways. For example:

- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It may induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), which are critical for cell division.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects . Similar compounds within the pyrimidine class have demonstrated activity against various bacterial strains and inflammatory pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.

- Anti-inflammatory Effects : In vitro assays indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with amines (e.g., ethylamine) under reflux (60–100°C) in ethanol or dioxane, using triethylamine (TEA) as a base to deprotonate the nucleophile .

- Key Considerations : Solvent choice impacts reaction efficiency; polar aprotic solvents like dioxane enhance nucleophilicity. Reaction monitoring via TLC or HPLC ensures completion.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR identify substituents (e.g., ethoxy, amino groups) and confirm regiochemistry .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., using SHELXL for small-molecule refinement) .

- Validation : Compare spectral data with PubChem records (InChI Key: GCGQBUJYXVSZBS-UHFFFAOYSA-N) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid dust generation. First aid includes rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism : The electron-donating amino and ethoxy groups activate the pyrimidine ring for SNAr. The amino group at C4 directs nucleophiles to the C4 position, while the ethoxy group at C2 stabilizes intermediates via resonance .

- Experimental Support : Kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) validate the SNAr pathway. Computational modeling (DFT) can predict regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in H NMR signals may arise from tautomerism or impurities.

- Troubleshooting :

- Purification : Recrystallize the compound or use column chromatography.

- Advanced Techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks. High-resolution mass spectrometry (HRMS) confirms molecular formula .

Q. What strategies optimize solubility and stability of this compound in biological assays?

- Solubility : Test solvents (DMSO, ethanol) and co-solvents (cyclodextrins) under physiologically relevant pH.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Lyophilization improves long-term storage .

Q. How do substituent modifications (e.g., replacing ethoxy with methylthio) impact biological activity?

- Comparative Analysis : Synthesize analogs (e.g., Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) and evaluate via enzyme inhibition assays.

- Structure-Activity Relationship (SAR) : The ethoxy group’s electron-donating effect enhances π-stacking in target binding, while methylthio may improve lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.